molecular formula C11H11NO4 B12854304 Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate

Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate

Cat. No.: B12854304
M. Wt: 221.21 g/mol
InChI Key: CTTQVSATWUWAPL-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound that features a pyrano-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidoacetic acid ethyl ester with furan-3-carbaldehyde in ethanol under nitrogen protection, followed by purification, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes ensuring the availability of raw materials, maintaining reaction conditions, and employing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. This interaction can modulate various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate include other pyrano-pyrrole derivatives and heterocyclic compounds with similar core structures, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate

InChI

InChI=1S/C11H11NO4/c1-3-15-11(14)9-6(2)12-8-4-7(13)5-16-10(8)9/h4-5,13H,3H2,1-2H3

InChI Key

CTTQVSATWUWAPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CO2)O)N=C1C

Origin of Product

United States

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